2,6-Dinitrobenzaldehyde is an organic compound with the molecular formula C₇H₄N₂O₅. It is characterized by the presence of two nitro groups (-NO₂) positioned at the 2 and 6 positions of a benzaldehyde ring. This compound appears as a yellow crystalline solid and is notable for its reactivity due to the electron-withdrawing nature of the nitro groups, which significantly influence its chemical behavior and biological activity.
2,6-Dinitrobenzaldehyde is a hazardous compound due to the presence of nitro groups. Here are some key safety concerns:
Research indicates that 2,6-dinitrobenzaldehyde exhibits significant biological activity. It has been studied for its potential as:
The synthesis of 2,6-dinitrobenzaldehyde can be achieved through several methods:
2,6-Dinitrobenzaldehyde serves multiple purposes in various fields:
Studies on the interactions of 2,6-dinitrobenzaldehyde with biological molecules have revealed insights into its reactivity and potential therapeutic applications. These include:
Several compounds share structural similarities with 2,6-dinitrobenzaldehyde. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Nitrobenzaldehyde | One nitro group | Less reactive due to fewer electron-withdrawing groups. |
4-Nitrobenzaldehyde | One nitro group | Different position affects reactivity and biological activity. |
3,5-Dinitrobenzoic Acid | Two nitro groups | Acidic properties due to carboxylic acid functionality. |
4,6-Dinitropyrimidine | Nitro groups on a pyrimidine ring | Exhibits different biological activities due to heterocyclic structure. |
The uniqueness of 2,6-dinitrobenzaldehyde lies in its specific substitution pattern on the benzene ring which influences its chemical reactivity and biological properties compared to these similar compounds.
Irritant